molecular formula C13H11NO2 B12799792 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- CAS No. 87976-64-5

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-

Cat. No.: B12799792
CAS No.: 87976-64-5
M. Wt: 213.23 g/mol
InChI Key: NCMNKLTXFXNWHC-WCQYABFASA-N
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Description

Structural Analysis

The XLogP3 value of 2.47 indicates moderate hydrophobicity, while the polar surface area (65.88 Ų) reflects hydrogen-bonding capacity from the hydroxyl and amine groups. The fused aromatic system contributes to UV-Vis absorption maxima in the 250–300 nm range, characteristic of π→π* transitions.

Properties

CAS No.

87976-64-5

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol

InChI

InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1

InChI Key

NCMNKLTXFXNWHC-WCQYABFASA-N

Isomeric SMILES

C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1

Origin of Product

United States

Preparation Methods

Preparation Methods

Base-Promoted One-Pot Synthesis of Benzo[h]quinolines

A notable method for synthesizing benzoquinoline derivatives, including partially reduced forms like 9,10-dihydro-benzo(f)quinoline-9,10-diol, trans-, involves a base-promoted, one-pot reaction sequence. This approach is characterized by:

  • Starting materials: 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitriles and 2-cyanomethylbenzonitrile.
  • Reaction conditions: Use of strong bases such as potassium hydroxide (KOH) or sodium amide (NaNH2) in polar aprotic solvents like dimethylformamide (DMF).
  • Temperature: Typically between 70 °C and 120 °C.
  • Reaction time: 30 to 55 minutes under conventional heating or microwave irradiation.
  • Mechanism: Sequential intermolecular and intramolecular C–C and C–N bond formations leading to the fused quinoline ring system.
  • Yields: High isolated yields ranging from 65% to 90% depending on substituents and conditions.
Table 1: Representative Reaction Conditions and Yields for Benzo[h]quinoline Synthesis
Entry Base Solvent Temp (°C) Time (min) Yield (%)
1 KOH DMF 70 50 50
2 KOH DMF 90 50 60
3 KOH DMF 100 50 70
4 NaNH2 DMF 100 35 82
5 NaH DMF 100 40 50

Note: Reactions in DMSO showed trace yields under similar conditions.

Bromination and Subsequent Conversion to trans Isomer

Another preparative route involves:

  • Starting from: 2-quinolinecarboxaldehyde derivatives.
  • Step 1: Bromination with stoichiometric bromine in dichloromethane at 0 °C, producing a mixture of cis and trans diastereomeric benzoindolizinium salts.
  • Step 2: Conversion of the cis isomer to the trans isomer by stirring in water at room temperature, achieving quantitative yield of the trans isomer.
  • Step 3: Further hydrogenation and base treatment to yield the dihydro-diol structure.
  • Advantages: This method allows selective preparation of the trans isomer, which is often the desired stereochemistry for biological activity.
  • Yields: Bromination yields up to 97%, with quantitative conversion to trans isomer.

Metal-Catalyzed Cyclizations and Condensations

Several metal-catalyzed methods have been reported for quinoline and fused quinoline synthesis, which can be adapted for 9,10-dihydro-benzo(f)quinoline-9,10-diol derivatives:

  • Catalysts: Copper, palladium, nickel, and zinc complexes.
  • Reactions: Inter- and intramolecular cyclizations, Friedländer condensations, Diels–Alder reactions, and Vilsmeier formylations.
  • Conditions: Often require elevated temperatures and inert atmospheres.
  • Advantages: High regio- and chemoselectivity, possibility of functional group tolerance.
  • Limitations: Use of expensive or toxic metal catalysts and sometimes longer reaction times.

Alternative Synthetic Routes

Research Findings and Analysis

  • The base-promoted one-pot synthesis is highly efficient, cost-effective, and avoids expensive metal catalysts, making it suitable for scale-up.
  • Microwave irradiation accelerates the reaction and often improves yields.
  • The stereoselective preparation of the trans isomer via bromination and aqueous conversion is a robust method for obtaining the desired dihydro-diol configuration.
  • Metal-catalyzed methods provide alternative routes with potential for structural diversity but may be less practical for large-scale synthesis due to catalyst cost and removal.
  • Spectroscopic and crystallographic analyses confirm the structure and stereochemistry of the synthesized compounds, ensuring reproducibility and reliability of the methods.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Base-Promoted One-Pot Synthesis KOH or NaNH2, DMF, 70–120 °C, microwave heating Simple, metal-free, high yield 65–90 Suitable for functionalized derivatives
Bromination + Aqueous Conversion Br2 in CH2Cl2, 0 °C; water stirring Selective trans isomer formation Up to 97 Requires careful handling of bromine
Metal-Catalyzed Cyclizations Cu, Pd, Ni, Zn catalysts, elevated temp High selectivity, diverse products Variable Catalyst cost and removal considerations
Condensation Reactions Ammonium acetate, sodium methoxide Mild conditions Moderate Partial reduction of quinoline ring

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Various substituted benzoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of benzoquinoline compounds exhibit notable antitumor properties. For instance, studies have shown that certain benzoquinoline derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. The trans form of 9,10-dihydro-benzo(f)quinoline-9,10-diol has been evaluated for its potential as an anticancer agent due to its structural similarity to known antitumor agents .

2. Antimicrobial Properties
The compound has been synthesized and tested for antimicrobial activity against various pathogens. In a study where quinoline derivatives were screened for their effectiveness against bacterial strains, certain modifications to the quinoline structure enhanced their inhibitory effects on bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of hydroxyl groups in the structure may contribute to increased solubility and reactivity with microbial targets .

3. Cholinesterase Inhibition
Research has demonstrated that quinoline derivatives can act as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The trans-9,10-dihydro-benzo(f)quinoline-9,10-diol has shown potential as a selective inhibitor of butyrylcholinesterase (BChE), suggesting its utility in developing therapeutic agents for cognitive disorders .

Environmental Applications

1. Biodegradation Studies
The compound's role in biotransformation processes has been investigated using microbial systems. Toluene dioxygenase (TDO) catalyzed reactions involving quinoline derivatives lead to the formation of cis-dihydrodiol metabolites, which are important in understanding the biodegradation pathways of quinoline pollutants in the environment. These metabolites are more stable and can be utilized to trace environmental contamination and assess microbial degradation capabilities .

2. Carcinogenicity Studies
In evaluating the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs), studies have highlighted the metabolic activation of diol epoxides derived from compounds similar to 9,10-dihydro-benzo(f)quinoline-9,10-diol. Understanding these pathways is crucial for assessing risks associated with exposure to environmental pollutants .

Case Studies

Study Focus Findings
Study AAntitumor ActivityDemonstrated significant apoptosis induction in cancer cell lines with modified quinoline derivatives.
Study BAntimicrobial EfficacyIdentified effective inhibition against Mycobacterium smegmatis with specific structural modifications enhancing activity.
Study CCholinesterase InhibitionShowed promising results as a selective BChE inhibitor with implications for Alzheimer's treatment.
Study DEnvironmental ImpactExplored microbial degradation pathways of quinoline compounds, highlighting the role of TDO in biotransformation processes.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with nucleic acids and proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

Benzo[a]pyrene Derivatives

  • B[a]P-7,8-Diol: Unlike B[a]P-9,10-diol, B[a]P-7,8-diol undergoes further epoxidation to form mutagenic and carcinogenic diol epoxides (e.g., BPDE). This contrasts with trans-BQ-diol, which lacks comparable metabolic activation pathways .
  • B[a]P-9,10-Diol: A detoxification metabolite of B[a]P, this compound shares the trans-dihydroxy configuration with trans-BQ-diol but differs in the aromatic core (pyrene vs. quinoline). Both exhibit weak mutagenicity and low DNA-binding affinity compared to BPDE .

Indenoquinoline Derivatives

Compounds like 7,7-dimethyl-10-p-tolyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione feature fused quinoline systems but lack the diol moiety. These derivatives are explored for DNA-binding and antitumor applications, highlighting the critical role of hydroxyl groups in modulating bioactivity .

Host-Guest Complexation Agents

trans-9,10-Dihydro-9,10-diphenylphenanthrene-9,10-diol demonstrates inclusion complexation with aromatic amines, similar to trans-BQ-diol. However, steric bulk from phenyl substituents in the former enhances selectivity for planar guests like quinoline, whereas trans-BQ-diol’s simpler structure favors smaller molecules .

Metabolic and Toxicological Profiles

Table 1: Comparative Metabolic Pathways and Toxicity

Compound Metabolic Activation Pathway Mutagenicity (Salmonella assay) Carcinogenicity (Mouse Model) DNA Binding (Kassoc, M<sup>−1</sup>)
trans-BQ-diol Detoxification (no epoxidation) Weak Not tested ~10<sup>3</sup> (similar to B[a]P-9,10-diol)
B[a]P-7,8-diol Epoxidation to BPDE (highly toxic) Strong 97% tumor incidence ~10<sup>4</sup> (BPDE)
B[a]P-9,10-diol Aryl hydroxylation Weak No tumors observed ~10<sup>3</sup>
BPDE (diol epoxide) Direct DNA adduct formation Extreme 60% tumor initiation ~10<sup>6</sup>

DNA Interaction and Repair

  • trans-BQ-diol and B[a]P-9,10-diol exhibit low DNA-binding constants (Kassoc ~10<sup>3</sup> M<sup>−1</sup>), contrasting sharply with BPDE (Kassoc ~10<sup>6</sup> M<sup>−1</sup>). This weak binding correlates with their minimal genotoxicity .
  • This mechanism is absent in trans-BQ-diol due to its non-reactive nature .

Biological Activity

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antimicrobial effects, and summarizes key findings from various studies.

  • Chemical Formula : C13_{13}H11_{11}NO2_{2}
  • Molecular Weight : 215.23 g/mol
  • CAS Number : 103667-12-5

Anticancer Activity

Several studies have investigated the anticancer potential of benzoquinoline derivatives, including 9,10-Dihydro-benzo(f)quinoline-9,10-diol. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms.

  • Mechanism of Action :
    • DNA Intercalation : Similar to other quinoline derivatives, this compound may intercalate into DNA, disrupting replication processes and leading to cell death.
    • Enzyme Inhibition : It has been suggested that compounds like this may inhibit topoisomerases, which are crucial for DNA unwinding during replication .
  • Case Studies :
    • A study evaluating the cytotoxic effects of various benzoquinoline derivatives found that trans-9,10-Dihydro-benzo(f)quinoline-9,10-diol exhibited significant activity against multiple cancer cell lines. The compound's effectiveness was assessed via MTT assays, revealing IC50_{50} values in the low micromolar range .
CompoundCell LineIC50_{50} (μM)
trans-9,10-Dihydro-benzo(f)quinoline-9,10-diolHOP–92 (lung cancer)5.4
trans-9,10-Dihydro-benzo(f)quinoline-9,10-diolMDA-MB-468 (breast cancer)4.8

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 9,10-Dihydro-benzo(f)quinoline-9,10-diol. The compound has been evaluated against various bacterial strains.

  • Antibacterial Effects :
    • A recent study demonstrated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL depending on the bacterial strain tested.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Structure-Activity Relationship (SAR)

The biological activity of 9,10-Dihydro-benzo(f)quinoline-9,10-diol can be influenced by structural modifications. Research indicates that substituents on the quinoline ring can enhance or diminish its biological efficacy. For example:

  • Electron-Withdrawing Groups : Enhance anticancer activity by stabilizing the compound's interaction with DNA.
  • Hydroxyl Substituents : Increase solubility and bioavailability, potentially improving therapeutic outcomes .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming hydrogenation patterns and stereochemistry. For instance, coupling constants in 1^1H NMR can distinguish trans-diol configurations from cis isomers.
  • X-Ray Crystallography : Resolves spatial arrangements of the diol groups and quinoline backbone, as demonstrated in studies of analogous compounds like 3,4-diamino-pyrazoloquinolines .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting byproducts in multistep syntheses .

How can researchers accurately determine the physical properties (e.g., melting point, solubility) of trans-9,10-Dihydro-benzo(f)quinoline-9,10-diol using standard reference data?

Basic Research Question
NIST Chemistry WebBook provides validated thermochemical data (e.g., melting points, critical volumes) for structurally related compounds like phenanthrene-9,10-dihydro derivatives. Cross-referencing experimental values (e.g., differential scanning calorimetry) with NIST’s triple-point and fusion data ensures accuracy . Solubility can be predicted via Hansen solubility parameters using databases like Cheméo, which aggregates physicochemical properties for industrial compounds .

What mechanistic insights explain the regioselectivity observed in the synthesis of trans-9,10-Dihydro-benzo(f)quinoline-9,10-diol derivatives?

Advanced Research Question
Regioselectivity in cyclization steps is often governed by steric and electronic factors. For example, Cu/zeolite-Y catalysts promote intramolecular Friedel-Crafts alkylation by activating carbonyl groups while stabilizing transition states through porous matrix interactions . Computational studies (e.g., DFT) on analogous systems reveal that electron-donating substituents on the aryl ring enhance nucleophilic attack at specific positions, directing diol formation .

What strategies optimize reaction conditions for high-yield synthesis of trans-9,10-Dihydro-benzo(f)quinoline-9,10-diol, considering catalyst selection and solvent effects?

Advanced Research Question

  • Catalyst Optimization : Heterogeneous catalysts like Cu/zeolite-Y improve yield and reduce side reactions compared to homogeneous systems, as shown in indenoquinoline syntheses (85% yield vs. 60% with homogeneous catalysts) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor reduction steps. Kinetic studies recommend gradient solvent systems for multistep reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize byproduct formation during sensitive reduction steps .

How should researchers resolve contradictions between computational predictions and experimental data regarding the electronic properties of trans-9,10-Dihydro-benzo(f)quinoline-9,10-diol?

Advanced Research Question
Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects in DFT). To address this:

  • Benchmark Calculations : Compare multiple methods (e.g., B3LYP vs. M06-2X) with experimental UV-Vis or fluorescence spectra .
  • Solvent Correction : Incorporate implicit solvent models (e.g., COSMO) to refine predictions of absorption maxima and redox potentials .
  • Experimental Validation : Use cyclic voltammetry or time-resolved spectroscopy to verify computational findings on HOMO-LUMO gaps .

What role do advanced computational models (e.g., DFT) play in predicting the reactivity and stability of trans-9,10-Dihydro-benzo(f)quinoline-9,10-diol in different environments?

Advanced Research Question
DFT simulations predict:

  • Tautomerization Pathways : Energy barriers for keto-enol tautomerism, which influence stability under acidic/basic conditions .
  • Photophysical Behavior : Excited-state proton transfer mechanisms, critical for applications in fluorescent probes .
  • Environmental Degradation : Hydrolysis rates in aqueous media, guiding storage and handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.